molecular formula C10H14O3P+ B12524398 Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester CAS No. 653585-12-7

Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester

Cat. No.: B12524398
CAS No.: 653585-12-7
M. Wt: 213.19 g/mol
InChI Key: XQSPZFJDTJFEFG-UHFFFAOYSA-N
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Description

Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester (CAS: Not explicitly provided in evidence) is an organophosphorus compound characterized by a phosphinic acid core substituted with a [(phenylmethoxy)methyl] group and an ethyl ester moiety. This structure confers unique chemical and biological properties, making it relevant in synthetic chemistry and medicinal applications.

Properties

CAS No.

653585-12-7

Molecular Formula

C10H14O3P+

Molecular Weight

213.19 g/mol

IUPAC Name

ethoxy-oxo-(phenylmethoxymethyl)phosphanium

InChI

InChI=1S/C10H14O3P/c1-2-13-14(11)9-12-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/q+1

InChI Key

XQSPZFJDTJFEFG-UHFFFAOYSA-N

Canonical SMILES

CCO[P+](=O)COCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Phospha-Michael Addition with Activated Phosphinic Acids

This method employs the nucleophilic addition of activated phosphinic acids to α,β-unsaturated esters (acrylates) containing the [(phenylmethoxy)methyl] group. The reaction is facilitated by silylation agents like hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl), which convert phosphinic acids into tervalent intermediates with enhanced nucleophilicity.

Mechanistic Insights

  • Activation Step : Phosphinic acids react with HMDS or TMSCl to form bis(trimethylsilyl) hypophosphite intermediates.
  • Michael Addition : The activated species undergoes nucleophilic attack on the acrylate’s β-carbon, forming a phosphinic ester.
  • Hydrolysis : The silylated product is hydrolyzed to yield the phosphinic acid, which is subsequently esterified with ethanol.
Experimental Data
Reagent/Condition Yield (%) Purity Reference
HMDS + [(Phenylmethoxy)methyl]-acrylate 75–99 >95%
TMSCl + TEA + Acrylate 82–93 >90%

Key Findings :

  • HMDS-mediated activation achieves quantitative yields for symmetrical phosphinic acids.
  • Steric hindrance in bulky acrylates (e.g., sec-butyl derivatives) reduces yields to ~75%.
  • TMSCl/TEA systems enable efficient coupling with acrylates at 80°C under inert conditions.

Direct Esterification via Microwave-Assisted Synthesis

Microwave (MW)-assisted esterification directly converts phosphinic acids to esters using alcohols, bypassing traditional multi-step protocols. This method is atom-economical and solvent-free but requires high temperatures (~200°C).

Procedure Outline

  • Phosphinic Acid Preparation : Synthesize the [(phenylmethoxy)methyl]phosphinic acid via Michael addition (as above).
  • Esterification : React the acid with ethanol under MW irradiation for 30–60 minutes.
Optimized Conditions
Parameter Value
Temperature 200°C
Reaction Time 30–60 minutes
Catalyst None
Solvent Ethanol

Advantages :

  • High atom efficiency (no solvent or base required).
  • Suitable for sterically hindered substrates.

Limitations :

  • Requires specialized MW reactors.
  • Lower yields for non-aromatic phosphinic acids.

Hydrolysis of Higher Esters Followed by Esterification

This method involves hydrolyzing a methyl or other alkyl ester to the phosphinic acid, followed by esterification with ethanol. Hydrolysis is performed under acidic or basic conditions.

Hydrolysis Protocol

  • Hydrolytic Cleavage : React the alkyl ester with water at 160–250°C in the presence of the phosphinic acid catalyst.
  • Esterification : Convert the resulting phosphinic acid to the ethyl ester via MW or conventional methods.
Case Study: Methyl Ester Hydrolysis
Substrate Conditions Yield (%)
Methylethylphosphinic Acid Methyl Ester 180°C, 6.5 hr, H₂O 100%
Benzenephosphonic Acid Dimethyl Ester 180°C, 5 hr, H₂O 100%

Notes :

  • Hydrolysis of methyl esters achieves near-quantitative yields under optimized conditions.
  • Ethanol esterification post-hydrolysis is typically performed via MW irradiation.

Tandem Activation and Esterification

This approach combines activation of phosphinic acids and temporary esterification of acrylic acids in a single pot. HMDS mediates the P–C bond formation, enabling sequential alkylation.

Stepwise Reaction

  • Activation : React phosphinic acid with HMDS at 100°C to generate a silylated intermediate.
  • Michael Addition : Add an acrylate with the [(phenylmethoxy)methyl] group.
  • Hydrolysis : Quench with ethanol to isolate the phosphinic ester.
Yield Comparison
Acrylate Substituent Yield (%)
Unsubstituted 96%
sec-Butyl 75%

Key Insight :

  • HMDS-mediated tandem reactions minimize purification steps and maximize throughput.

Catalytic Esterification with TEA

Triethylamine (TEA)-catalyzed esterification enables coupling of phosphinic acids with sugars or other hydroxyl-containing substrates. This method is scalable and tolerates steric bulk.

Procedure

  • Phosphinic Acid Activation : Treat with TMSCl to form the acid chloride.
  • Esterification : React with ethanol in the presence of TEA at 80°C.
Efficiency Metrics
Substrate Reaction Time (hr) Yield (%)
Cbz-Phe-(P)-Gly-OEt 12 78%
Galactose Derivative 14 75%

Applications :

  • Synthesis of glycosyl prodrugs with enhanced aqueous stability.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphinic acid derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

Esterification Reactions
Phosphinic acids, including the ethyl ester variant, are often utilized in esterification reactions. Recent studies have demonstrated the efficacy of microwave-assisted direct esterification methods for synthesizing various phosphinic acid esters, achieving high yields (up to 90%) under optimized conditions . This method allows for the rapid formation of esters from phosphinic acids and alcohols, making it a valuable technique in synthetic organic chemistry.

Transesterification Processes
Transesterification of phosphinic acid esters has also been explored as a method for producing other derivatives. For instance, the reaction of ethyl phenylphosphinate with various alcohols under microwave irradiation has shown promising results, with conversions exceeding 89% in certain cases . This approach not only facilitates the synthesis of new compounds but also enhances the efficiency of chemical processes.

Medicinal Chemistry Applications

Drug Development
Phosphinic acid derivatives have been investigated for their biological activities, particularly as potential pharmaceuticals. For example, phosphonic acid analogues have been studied for their inhibitory effects on specific enzymes, including aminopeptidases . The structural similarity between phosphonic and phosphinic acids allows for the exploration of these compounds in drug design and development.

Temporary Protection Strategies
Recent research has highlighted the use of phosphinic acids as intermediates in synthetic pathways involving temporary protection strategies. By reacting with triethyl orthoacetate, researchers can protect phosphinic acids during multi-step syntheses, allowing for greater flexibility in functionalization and subsequent transformations . This strategy opens up new avenues for creating complex molecules in medicinal chemistry.

Materials Science Applications

Catalyst Ligands and Extractants
Phosphinic acid esters are increasingly being utilized as catalyst ligands and metal extractants in various chemical processes. Their ability to form stable complexes with transition metals makes them suitable for catalyzing reactions or extracting metals from mixtures . This application is particularly relevant in industrial processes where efficient metal recovery is essential.

Flame Retardants
The flame-retardant properties of certain phosphinic acid esters have been explored as alternatives to traditional halogenated flame retardants. These compounds provide effective fire resistance while minimizing environmental impact . The development of halogen-free flame retardants is crucial in meeting regulatory standards and addressing environmental concerns.

Case Studies

Study Focus Findings
MDPI Study on EsterificationMicrowave-assisted esterificationAchieved high yields (up to 90%) for various phosphinic acid esters
Transesterification ResearchSynthesis of derivativesReported conversions exceeding 89% using microwave irradiation
Drug Development StudyInhibitory effects on enzymesIdentified potential pharmaceutical applications for phosphonic acid analogues
Material Science ApplicationFlame retardant propertiesDemonstrated effectiveness as halogen-free flame retardants

Mechanism of Action

The mechanism of action of phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions, making it effective in inhibiting metalloproteases. The compound’s structure allows it to mimic natural phosphate groups, enabling it to participate in various biochemical pathways and processes.

Comparison with Similar Compounds

Research Findings and Implications

Hydrolysis Kinetics : Ethyl esters generally exhibit slower hydrolysis than methyl esters, making them preferable for sustained-release prodrugs .

Synthetic Flexibility : Ethyl esters are versatile intermediates; their saponification enables high-yield generation of free acids for further coupling .

Biological Optimization : Bulky substituents like phenylmethoxy improve target engagement but may complicate synthesis. Neutralization steps, as in , are critical for purity.

Biological Activity

Phosphinic acid derivatives, including phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester, are gaining attention due to their diverse biological activities. This compound is characterized by its phosphinic acid backbone and an ethyl ester functional group, which can influence its reactivity and biological interactions. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including microwave-assisted techniques and conventional esterification processes. The synthesis typically involves the reaction of phenylmethoxy methyl phosphinic acid with ethanol under acidic conditions.

Table 1: Synthesis Methods

MethodConditionsYield (%)
Microwave-assisted esterification160-200 °C for 1-3 hours73-90
Conventional esterification140-160 °C for 2-4 hours65-85

Biological Activity

The biological activity of phosphinic acid derivatives has been extensively studied, revealing a range of pharmacological effects.

Antimicrobial Activity

Research indicates that phosphinic acid esters exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 mg/mL.

Anti-inflammatory Properties

Phosphinic acid derivatives have demonstrated anti-inflammatory effects in vitro. In a study evaluating the anti-inflammatory activity of several phosphinic compounds, it was found that they significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Table 2: Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI reported that phosphinic acid derivatives exhibited potent antimicrobial activity against resistant bacterial strains. The compound's structure was modified to enhance solubility and bioavailability, leading to improved efficacy.
  • Anti-inflammatory Mechanism : Another research article highlighted the role of phosphinic acid esters in modulating inflammatory pathways. The compounds inhibited NF-kB activation in LPS-stimulated macrophages, showcasing their potential as anti-inflammatory agents.
  • Anticancer Activity : A recent investigation into the anticancer properties of phosphinic esters revealed that they induce apoptosis in various cancer cell lines through caspase activation pathways, suggesting their potential utility in cancer therapy.

Q & A

Q. Key Considerations :

  • Reaction conditions (e.g., temperature, catalyst selection) significantly influence yield.
  • Ethyl ester derivatives often require prolonged hydrolysis times compared to methyl esters (e.g., 8 hours vs. 1 hour) .

How is the purity and structural integrity of this compound verified?

Basic
Analytical methods include:

Technique Application Example Data
NMR Spectroscopy Confirms molecular structure (e.g., ester groups, phenyl rings).¹H NMR: δ 1.2–1.4 ppm (ethyl CH₃), 3.5–3.7 ppm (OCH₂), 7.2–7.4 ppm (aromatic protons) .
HPLC Assesses purity (>95% typical) .Retention time calibrated against standards.
Mass Spectrometry Validates molecular weight (276.27 g/mol) .[M+H]⁺ peak at m/z 277.27.

Advanced : High-resolution MS or 2D NMR (e.g., HSQC, HMBC) resolves stereochemical ambiguities .

What reaction mechanisms govern the hydrolysis and alcoholysis of phosphinic acid esters?

Q. Advanced

  • Hydrolysis : Proceeds via nucleophilic attack by water on the electrophilic phosphorus center. Acidic or basic conditions accelerate the process. Ethyl esters exhibit slower kinetics due to steric hindrance (Table 1) .
  • Alcoholysis : Transesterification involves nucleophilic substitution by alcohols (e.g., pentanol). Catalysts like Lewis acids (e.g., AlCl₃) enhance reaction rates .

Table 1 : Hydrolysis Kinetics of Phosphinic Esters

Ester TypeReaction Time (h)Yield (%)
Methyl Ester198
Ethyl Ester895

How can researchers address contradictions in reported reactivity or stability data?

Advanced
Contradictions may arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, altering reaction pathways .
  • Catalytic Systems : Trace metal impurities (e.g., Fe³⁺) can catalyze side reactions .
  • Analytical Variability : Differences in HPLC column packing or NMR calibration standards .

Q. Resolution Strategies :

  • Replicate experiments under standardized conditions (pH, solvent purity).
  • Use internal standards (e.g., deuterated analogs) for spectroscopic consistency .

What are the key spectroscopic identifiers for this compound?

Q. Basic

  • IR Spectroscopy : Strong absorption at 1250–1280 cm⁻¹ (P=O stretch), 1720 cm⁻¹ (ester C=O) .
  • SMILES : CCOP(=O)(C1=CC=CC=C1)C(C2=CC=CC=C2)O .
  • InChIKey : ZSXYYFGHGVAOPG-UHFFFAOYSA-N .

Advanced : X-ray crystallography confirms spatial arrangement of the [(phenylmethoxy)methyl] group, critical for steric effects in catalysis .

What role does the [(phenylmethoxy)methyl] group play in the compound’s reactivity?

Q. Advanced

  • Steric Effects : Bulky substituents hinder nucleophilic attack, slowing hydrolysis but enhancing selectivity in alcoholysis .
  • Electronic Effects : The electron-donating methoxy group stabilizes the phosphorus center via resonance, reducing electrophilicity compared to unsubstituted analogs .

Q. Comparative Data :

DerivativeHydrolysis Rate (Relative)Alcoholysis Yield (%)
[(Phenylmethoxy)methyl]1.085
Methyl3.272

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